PF-4840154 is a non-electrophilic reference agonist of the TrpA1 channel. The TRPA1 channel is considered an attractive pain target based on the fact that TRPA1 knockout mice showed near complete attenuation of pain behaviors in some pre-clinical development models.
PF-4840154
CAS No.: 1332708-14-1
Cat. No.: VC0539271
Molecular Formula: C26H38N6O2
Molecular Weight: 466.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332708-14-1 |
---|---|
Molecular Formula | C26H38N6O2 |
Molecular Weight | 466.6 g/mol |
IUPAC Name | N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) |
Standard InChI Key | PPANZCQXFYBGHN-UHFFFAOYSA-N |
SMILES | CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 |
Canonical SMILES | CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
PF-4840154 is identified by several systematic names and identifiers that help distinguish it in chemical databases and research literature. Its primary chemical identity parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters of PF-4840154
Parameter | Value |
---|---|
IUPAC Name | N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide |
CAS Registry Number | 1332708-14-1 |
Molecular Formula | C26H38N6O2 |
Molecular Weight | 466.6 g/mol |
InChIKey | PPANZCQXFYBGHN-UHFFFAOYSA-N |
PF-4840154 is also known by several synonyms including "N-benzyl-4-(isobutylamino)-2-(4-((tetrahydro-2H-pyran-3-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxamide" and has been cataloged in various chemical databases with identifiers such as CHEMBL1818218 .
Structural Characteristics
The compound features a pyrimidine core with several functional groups that contribute to its pharmacological activity. Its structure incorporates:
-
A pyrimidine ring as the central scaffold
-
A benzyl carboxamide group at position 5
-
An isobutylamino (2-methylpropylamino) group at position 4
-
A piperazine substituent at position 2, which is further decorated with a tetrahydropyran-3-ylmethyl group
This specific arrangement of functional groups confers the molecule's ability to interact selectively with TRPA1 channels . The compound's chemical structure allows for good solubility in organic solvents such as DMSO, where it can achieve concentrations of approximately 50 mg/mL (107.15 mM), though this may require ultrasonic treatment to fully dissolve .
Pharmacological Profile
Activity at TRPA1 Channels
PF-4840154 demonstrates potent agonistic activity at the transient receptor potential ankyrin 1 (TRPA1) channel, a member of the TRP family of non-selective cation channels. Its pharmacological potency is species-dependent, with slightly different efficacies observed between human and rat TRPA1 channels.
Table 2: TRPA1 Agonist Activity of PF-4840154
Unlike many other TRPA1 activators which are typically electrophilic compounds that covalently modify the channel, PF-4840154 is classified as a non-electrophilic agonist. This property makes it particularly valuable as a reference tool compound for studying TRPA1 activation mechanisms that do not rely on covalent modification of cysteine residues .
Selectivity Profile
A notable characteristic of PF-4840154 is its selectivity for the TRPA1 channel over other TRP family members. This selectivity profile is crucial for its utility as a pharmacological tool to investigate TRPA1-specific functions without confounding effects from activation of other related channels. The compound's high potency and selectivity have established it as a superior alternative to allyl isothiocyanate (AITC), a naturally occurring TRPA1 agonist that is less selective and exhibits variable potency .
Mechanism of Action and Physiological Effects
TRPA1 Channel Activation
PF-4840154 activates TRPA1 channels by binding to specific sites on the channel protein, leading to conformational changes that open the channel pore. This activation allows the influx of cations, particularly calcium ions, which triggers downstream signaling cascades. Unlike electrophilic TRPA1 activators that form covalent bonds with cysteine residues in the channel, PF-4840154 is believed to interact through non-covalent binding mechanisms .
The activation of TRPA1 channels by PF-4840154 leads to calcium influx, which can be measured in experimental settings using calcium imaging techniques. This method has been employed to determine the EC50 values that quantify the compound's potency at both human and rat TRPA1 channels .
In Vivo Effects
Administration of PF-4840154 in preclinical models produces behavioral responses consistent with TRPA1 activation. Specifically, the compound elicits nocifensive behaviors in mice, characterized by paw licking, lifting, and flinching. These behaviors are indicative of nociception (pain sensation) and are mediated through TRPA1 channel activation. The pain-inducing effects of PF-4840154 are absent or significantly reduced in TRPA1 knockout mice, confirming the TRPA1-specific mechanism of action .
The relationship between TRPA1 activation and pain sensation is further supported by observations that TRPA1 knockout mice show near-complete attenuation of pain behaviors in several preclinical pain models. This finding has generated significant interest in TRPA1 as a potential target for developing novel analgesic treatments .
Research Applications
Use as a Reference Tool Compound
PF-4840154 has established itself as a valuable reference tool in TRPA1 research. Its advantages include:
-
High potency and selectivity for TRPA1 channels
-
Non-electrophilic mode of action, providing a mechanistically distinct tool from electrophilic activators
-
Consistency in experimental settings, making it suitable for standardized assays
-
Superior performance in high-throughput screening applications compared to traditional TRPA1 activators like allyl isothiocyanate
These properties make PF-4840154 particularly useful for validating assays, characterizing TRPA1 channel properties, and as a positive control in studies investigating TRPA1 modulators .
Experimental Considerations
When using PF-4840154 in experimental settings, several practical considerations should be noted:
-
The compound is typically dissolved in DMSO to create stock solutions (usually 10-50 mg/mL)
-
Ultrasonic treatment may be required to achieve complete dissolution
-
Stock solutions should be stored at -20°C and used within 1 month, or at -80°C for longer storage (up to 6 months)
-
Repeated freeze-thaw cycles should be avoided to prevent product degradation
To facilitate proper experimental design, Table 3 provides guidance for preparing stock solutions of PF-4840154 at various concentrations.
Table 3: Stock Solution Preparation Guide for PF-4840154
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.1431 mL | 10.7154 mL | 21.4307 mL |
5 mM | 0.4286 mL | 2.1431 mL | 4.2861 mL |
10 mM | 0.2143 mL | 1.0715 mL | 2.1431 mL |
These values are calculated based on the molecular weight of 466.62 g/mol and assume DMSO as the solvent .
Recent Research and Future Directions
Advances in Understanding TRPA1 Biology
Recent research has sought to clarify the role of TRPA1, including investigations into its expression patterns across different tissues and cell types. One notable study examined whether TRPA1 is functionally expressed in cardiomyocytes, seeking to clarify its potential role in cardiac physiology and pathophysiology. Such research continues to refine our understanding of where and how TRPA1 functions throughout the body .
Future Research Opportunities
PF-4840154 continues to offer opportunities for advancing TRPA1 research in several directions:
-
Structure-activity relationship studies to develop next-generation TRPA1 modulators
-
Detailed investigation of TRPA1 activation mechanisms using non-electrophilic agonists
-
Further characterization of tissue-specific TRPA1 functions and their physiological implications
-
Development of improved assays and screening methodologies for TRPA1 drug discovery
These research avenues may ultimately contribute to revitalizing interest in TRPA1 as a therapeutic target and overcoming the challenges that have hindered clinical development of TRPA1-targeted drugs thus far.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume